3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid is a compound that belongs to the class of sulfamoylbenzoic acids, which are characterized by the presence of a sulfamoyl group attached to a benzoic acid moiety. This compound is notable for its potential applications in medicinal chemistry, particularly as an antibacterial and anti-inflammatory agent. The structure features an ethoxy-substituted phenyl group linked to the sulfamoyl functional group, which plays a critical role in its biological activity.
The compound can be synthesized through various chemical processes that involve the reaction of benzoic acid derivatives with sulfamoyl chlorides or related compounds. Research has shown that derivatives of sulfamoylbenzoic acids exhibit significant biological activities, making them subjects of interest in pharmaceutical research .
3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid falls under the category of sulfamoylbenzoic acids. These compounds are further classified based on their substituents and functional groups, which influence their chemical properties and biological activities. The presence of the ethoxy group contributes to the compound's solubility and reactivity.
The synthesis of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid typically involves several key steps:
The synthesis may involve solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or pyridine are often used to facilitate the reaction . Reaction conditions such as temperature and time are critical for optimizing yield and purity.
The molecular structure of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid can be represented as follows:
The compound features a benzoic acid core with a sulfamoyl group (-SONH) attached to it, along with an ethoxy group (-OCHCH) on the para position of the phenyl ring. This structural arrangement is crucial for its biological activity.
3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts or solvents .
The mechanism of action for 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid primarily involves its interaction with bacterial enzymes or proteins involved in cell wall synthesis. The sulfamoyl group mimics p-amino benzoic acid, a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth.
Studies indicate that compounds with similar structures exhibit antibacterial properties against various strains, including those resistant to conventional antibiotics .
Relevant analyses such as nuclear magnetic resonance spectroscopy and infrared spectroscopy can provide insights into its structural characteristics .
3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid has several scientific applications:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
Ligand-based virtual screening (LBVS) has emerged as a pivotal computational strategy for identifying novel bioactive scaffolds targeting specific receptors. For 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid derivatives, this approach leveraged known cytosolic phospholipase A₂α (cPLA₂α) inhibitors (e.g., benzhydrylindoles like WAY-196025) as template molecules. Conformational analysis of these templates was performed using OMEGA software to generate energetically favorable 3D structures. Subsequent screening of the MolPort Screening Compound Database (~6 million compounds) employed ROCS (Rapid Overlay of Chemical Structures) for shape similarity assessment and EON for electrostatic potential comparison. The primary metric for hit identification was the Electrostatic Tanimoto (ET) combo score, which integrates both shape and electrostatic complementarity [7].
Compound 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid (ET combo score: 1.42) emerged as a promising virtual hit due to its structural mimicry of the template’s benzoic acid core and sulfonamide linkage. Biological validation revealed an IC₅₀ of 19 µM against porcine cPLA₂α, confirming the utility of LBVS in scaffold identification. Further optimization cycles focused on enhancing shape overlap with high-affinity benzhydrylindoles, leading to derivatives with submicromolar potency [7].
Table 1: Virtual Screening Hit Profile of 3-[(4-Ethoxyphenyl)sulfamoyl]benzoic Acid
Template Compound | ET Combo Score | cPLA₂α IC₅₀ (µM) |
---|---|---|
WAY-196025 | Reference | 0.021 |
Initial hit (Compound 3) | 1.42 | 19.0 |
Optimized derivative (85) | 1.68 | 0.45 |
The synthesis of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid derivatives relies on sequential sulfamoylation and N-alkylation steps to install critical pharmacophoric elements. The core scaffold is constructed through a three-step protocol:
Sulfamoylation:Methyl 3-(chlorosulfonyl)benzoate is reacted with 4-ethoxyaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using pyridine or triethylamine as base. This yields the monosubstituted sulfonamide intermediate (e.g., methyl 3-[(4-ethoxyphenyl)sulfamoyl]benzoate) with >85% purity after aqueous workup [2].
N-Alkylation:The sulfonamide nitrogen is functionalized via nucleophilic substitution. For example, treatment with benzyl chloride or (chloromethyl)naphthalene in N,N-dimethylformamide (DMF) at 60°C, catalyzed by potassium carbonate (K₂CO₃), introduces arylalkyl groups. This step is critical for modulating steric bulk and lipophilicity [7].
Ester Hydrolysis:The methyl ester is saponified using aqueous potassium hydroxide (KOH) in methanol at 60°C for 4–6 hours, yielding the final carboxylic acid derivative. The reaction is monitored by thin-layer chromatography (TLC), and the product is isolated via acidification (pH 2–3) followed by recrystallization from ethanol/water mixtures [7] .
For advanced derivatives bearing indole groups (e.g., Compound 55), a modified route employs Boc-protected tryptamine during sulfamoylation, followed by deprotection and alkylation at the indole nitrogen using sodium hydride (NaH) and benzhydryl bromide [7].
N-Substitution on the sulfonamide nitrogen profoundly influences the inhibitory potency of 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid derivatives against cPLA₂α. Systematic structure-activity relationship (SAR) studies reveal:
Phenyl/Naphthyl Groups:Derivatives with N-phenyl-N-benzyl (e.g., Compound 6) exhibit moderate activity (IC₅₀: 10–20 µM). Replacing phenyl with naphthalen-2-yl (Compound 11) enhances hydrophobic interactions but only marginally improves potency (IC₅₀: ~15 µM) [7].
Bulkier Arylalkyl Groups:N-(Naphthalen-2-yl-methyl) substitution (Compound 14) reduces IC₅₀ to 8–12 µM due to improved van der Waals contacts with the cPLA₂α hydrophobic pocket. The highest activity is achieved with N-(2,4-dichlorobenzyl)-N-(indol-3-ylethyl) derivatives (e.g., Compound 54, IC₅₀: 0.87 µM), where the indole moiety mimics benzhydrylindole templates [7].
Polar Substituents:Incorporating hydroxyethoxyethyl chains (Compound 88, IC₅₀: 0.45 µM) balances lipophilicity and solubility, enhancing membrane permeability while retaining nanomolar activity. This contrasts sharply with non-polar analogs (IC₅₀ >10 µM), underscoring the role of H-bonding in target engagement [7].
Table 2: Impact of N-Substituents on cPLA₂α Inhibition
N-Substituent Combination | IC₅₀ (µM) | Relative Potency vs. Lead |
---|---|---|
Phenyl / Benzyl | 19.0 | 1× |
Naphthalen-2-yl / Benzyl | 15.2 | 1.25× |
Naphthalen-2-yl-methyl / Phenyl | 9.8 | 1.94× |
2,4-Dichlorobenzyl / Indol-3-ylethyl | 0.87 | 21.8× |
2-(2-Hydroxyethoxy)ethyl | 0.45 | 42.2× |
The benzoic acid core serves as a non-negotiable pharmacophoric element due to its dual role in target binding and physicochemical optimization:
Carboxylate as Zinc-Binding Group (ZBG):In carbonic anhydrase (CA) inhibitors derived from this scaffold, the carboxylic acid coordinates the active-site zinc ion, replacing the classical sulfonamide ZBG. Derivatives like 4-chloro-3-sulfamoyl-benzenecarboxamides exhibit nanomolar affinity for CA II (Kᵢ: 5–10 nM) and CA IV (Kᵢ: 8–15 nM), validating the COOH group’s role in catalytic inhibition .
Electron-Withdrawing Substituents:Chloro substitution at the benzoic acid ortho-position (e.g., 4-chloro-3-sulfamoyl variant) enhances CA I selectivity (Kᵢ: 20 nM) over CA II. This shift is attributed to altered electrostatic potential within the CA active site, demonstrating how minor core modifications redirect isoform selectivity .
Esterification and Amidation:Converting the carboxylic acid to methyl esters abolishes cPLA₂α inhibition (IC₅₀: >100 µM), confirming that the anionic COO⁻ form is essential for electrostatic interactions with cationic residues in the cPLA₂α interfacial binding site. Conversely, amide derivatives retain partial activity if the amide nitrogen is acylated (e.g., in peptidomimetic conjugates), facilitating membrane penetration [6] .
Sulfamoyl Positional Isomerism:Comparative studies of 3-sulfamoyl vs. 4-sulfamoyl isomers reveal distinct target preferences. While 4-sulfamoyl analogs preferentially inhibit CA, 3-sulfamoyl derivatives (e.g., 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid) show superior cPLA₂α activity due to optimal alignment of the sulfonamide NH with Ser228 and Gly197 residues [7] .
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9